4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid
Description
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Properties
IUPAC Name |
4-[[4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-15-6-2-4-9(8-15)11-12(14-19-13-11)18-7-3-5-10(16)17/h4H,2-3,5-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTBPDAUQZIPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many benzimidazole derivatives interact with biological targets such as enzymes, receptors, and ion channels.
Mode of Action
Benzimidazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions. This interaction can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in signal transduction, metabolism, and cell cycle regulation.
Biological Activity
4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine derivative and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell growth and proliferation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi at low concentrations.
Anticancer Properties
Several studies have investigated the anticancer potential of thiadiazole derivatives. For example:
- Cell Proliferation Inhibition : Compounds similar to the target molecule have been shown to inhibit cell proliferation in cancer cell lines such as MV4-11 and MOLM13. The half-maximal inhibitory concentration (IC50) values were reported around 0.3 µM for acute biphenotypic leukemia cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating inflammatory pathways. This could be particularly beneficial in treating conditions characterized by chronic inflammation.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 0.1 to 5 µM depending on the specific cancer type .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of MEK1/2 kinases by related compounds. It was found that these compounds effectively inhibited cellular proliferation in leukemia models by down-regulating key signaling pathways .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
